molecular formula C14H16N2O6 B2559620 5-((4,7-Dimethoxybenzo[d][1,3]dioxol-5-yl)methyl)-4,5-dihydroisoxazole-3-carboxamide CAS No. 924871-59-0

5-((4,7-Dimethoxybenzo[d][1,3]dioxol-5-yl)methyl)-4,5-dihydroisoxazole-3-carboxamide

Cat. No.: B2559620
CAS No.: 924871-59-0
M. Wt: 308.29
InChI Key: UTADDUDKHGZBFD-UHFFFAOYSA-N
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Description

5-((4,7-Dimethoxybenzo[d][1,3]dioxol-5-yl)methyl)-4,5-dihydroisoxazole-3-carboxamide is a heterocyclic compound featuring a benzo[d][1,3]dioxole core substituted with two methoxy groups at positions 4 and 5. A methylene bridge links this aromatic system to a 4,5-dihydroisoxazole ring, which is further functionalized with a carboxamide group at position 6. The benzodioxole moiety is a common structural motif in natural products and pharmaceuticals, often associated with enhanced metabolic stability and lipophilicity .

Properties

IUPAC Name

5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O6/c1-18-10-4-7(3-8-5-9(14(15)17)16-22-8)11(19-2)13-12(10)20-6-21-13/h4,8H,3,5-6H2,1-2H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTADDUDKHGZBFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C(=C1)CC3CC(=NO3)C(=O)N)OC)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4,7-Dimethoxybenzo[d][1,3]dioxol-5-yl)methyl)-4,5-dihydroisoxazole-3-carboxamide typically involves multiple steps. One common route includes the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the reaction of piperonal with appropriate reagents.

    Introduction of the dihydroisoxazole ring: This step involves the cyclization of suitable precursors under controlled conditions.

    Attachment of the carboxamide group: This is usually done through amidation reactions using carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Products may include aldehydes or carboxylic acids.

    Reduction: Amines are the primary products.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the synthesis of specialty chemicals, polymers, or as a precursor for materials with specific properties.

Mechanism of Action

The mechanism of action of 5-((4,7-Dimethoxybenzo[d][1,3]dioxol-5-yl)methyl)-4,5-dihydroisoxazole-3-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The benzo[d][1,3]dioxole moiety could be involved in π-π interactions, while the carboxamide group might form hydrogen bonds with biological targets.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Groups Notable Properties
5-((4,7-Dimethoxybenzo[d][1,3]dioxol-5-yl)methyl)-4,5-dihydroisoxazole-3-carboxamide Benzo[d][1,3]dioxole + dihydroisoxazole –CH2– linkage, –CONH2 Methoxy, carboxamide Rigid structure, H-bond donor/acceptor
4,7-Dimethoxy-5-(propanonyl)benzo[d][1,3]dioxole (Compound 3) Benzo[d][1,3]dioxole –COCH2CH3 Methoxy, ketone Electron-withdrawing, reduced H-bonding
Apiolic Acid Benzo[d][1,3]dioxole –COOH Methoxy, carboxylic acid High polarity, ionizable
5-(2,6-Difluorophenyl)-N,N-dimethyl-4,5-dihydroisoxazole-3-carboxamide Dihydroisoxazole 2,6-difluorophenyl, –N(CH3)2 Carboxamide, fluorine Enhanced metabolic stability

Research Implications and Gaps

  • Crystallographic Behavior : The methoxy and carboxamide groups may promote specific hydrogen-bonding patterns, as described in Etter’s graph set analysis . Comparative crystallographic studies with analogues could reveal packing efficiencies or polymorphism trends.
  • Synthetic Challenges : The methylene linkage between the benzodioxole and dihydroisoxazole may require optimized coupling conditions to avoid side reactions, a common issue in heterocyclic chemistry .

Biological Activity

The compound 5-((4,7-Dimethoxybenzo[d][1,3]dioxol-5-yl)methyl)-4,5-dihydroisoxazole-3-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure incorporating a benzo[d][1,3]dioxole moiety and an isoxazole ring. The synthesis typically involves multi-step organic reactions, including the formation of the isoxazole ring through cyclization reactions. While specific synthetic pathways for this compound are not detailed in the available literature, similar compounds often utilize methods such as:

  • Nucleophilic substitution to introduce functional groups.
  • Cyclization reactions to form heterocycles.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:

  • Cytotoxicity Assays : In vitro studies have shown that related compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures demonstrated IC50 values in the micromolar range against HeLa and IMR-32 cells .
CompoundCell LineIC50 (µM)
Compound AHeLa6.07 ± 0.06
Compound BIMR-328.07 ± 0.02

These results suggest that modifications in the structure can enhance or diminish biological activity.

Anti-inflammatory and Antioxidant Effects

Compounds with similar structural features have also been investigated for their anti-inflammatory and antioxidant properties:

  • Inhibition of Pro-inflammatory Cytokines : Some analogs have shown the ability to reduce levels of TNF-alpha and IL-6 in cell-based assays.
  • Antioxidant Activity : Various assays (DPPH radical scavenging) indicate that these compounds can effectively scavenge free radicals, suggesting potential use in treating oxidative stress-related conditions .

The mechanism by which these compounds exert their biological effects often involves:

  • Inhibition of Enzymatic Activity : For instance, certain derivatives inhibit tyrosinase activity, which is crucial in melanin production and could be beneficial in treating hyperpigmentation disorders .

Case Study 1: Anticancer Activity

A study focused on a series of isoxazole derivatives similar to the compound of interest demonstrated potent anticancer activity against breast cancer cells. The study employed various concentrations over 72 hours and reported significant reductions in cell viability at concentrations above 10 µM.

Case Study 2: Antioxidant Properties

Another investigation evaluated the antioxidant capabilities of related compounds using both DPPH and ABTS assays. The results indicated that several derivatives exhibited higher antioxidant activity compared to standard controls.

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